A-1165442
Overview
Description
A-1165442 is a potent, competitive, and orally available TRPV1 antagonist . It has an IC50 of 9 nM for human TRPV1 . It displays potent, competitive antagonism at recombinant human TRPV1 activated by capsaicin . It also shows excellent selectivity (>100-fold) versus other members of the TRP family .
Molecular Structure Analysis
The molecular formula of A-1165442 is C22H20ClF2N3O2 . The molecular weight is 431.86 . The structure includes a chloro-dihydrochromenyl group, a bis(fluoromethyl) group, and a methylisoquinolinyl group .Physical And Chemical Properties Analysis
A-1165442 appears as a solid, white to off-white in color . It is soluble in DMSO . The exact mass is 431.12 .Scientific Research Applications
Nuclear Data Sheets for A = 116 by Carlson, G. H., Talbert, W., and Raman, S. (1975) focuses on the nuclear structure of isotopes of element 116, which is different from the specific compound A-1165442. The study revised previous nuclear data based on experimental findings (Carlson, Talbert, & Raman, 1975).
Synthesis of the isotopes of elements 118 and 116 in the {sup 249}Cf and {sup 245}Cm+{sup 48}Ca fusion reactions by Oganessian, Y., Utyonkov, V., Lobanov, Y., and others (2006) discusses the decay properties of isotopes of element 116, which are decay daughters of element 118 isotopes (Oganessian et al., 2006).
Nuclear data sheets update for A = 116 Last evaluation
by Blachot, J., Marguier, G. (1990) presents detailed level and decay schemes for nuclei of the A=116 mass chain, again focusing on element 116 rather than the specific compound A-1165442 (Blachot & Marguier, 1990).
Safety And Hazards
properties
IUPAC Name |
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGAJAUECQWSZ-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46191567 |
Citations
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